4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the condensation of an aminopyrazole derivative with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, disrupting key biological pathways involved in disease progression. The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly alter their properties and applications. For example:
4e (4-MeOPh): A derivative with a methoxyphenyl group, which enhances its solid-state emission intensities.
The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrimidine and thiadiazole moieties, which confer distinct photophysical and chemical properties .
Properties
IUPAC Name |
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-6-3-9-12-4-8(5-17(9)15-6)13-11(18)10-7(2)14-16-19-10/h3-5H,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQGLJBBMPPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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